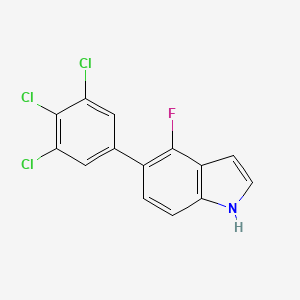

4-Fluoro-5-(3,4,5-trichlorophenyl)indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H7Cl3FN |

|---|---|

Molecular Weight |

314.6 g/mol |

IUPAC Name |

4-fluoro-5-(3,4,5-trichlorophenyl)-1H-indole |

InChI |

InChI=1S/C14H7Cl3FN/c15-10-5-7(6-11(16)13(10)17)8-1-2-12-9(14(8)18)3-4-19-12/h1-6,19H |

InChI Key |

WBBLQOACQICILP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1C3=CC(=C(C(=C3)Cl)Cl)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Indole (B1671886) Core

The formation of the indole ring is a foundational step in the synthesis. Both classical name reactions and modern catalytic methods offer viable pathways to construct appropriately substituted indole precursors.

Established Indole Synthesis Reactions (e.g., Fischer, Bischler, Leimgruber-Batcho)

Classical methods for indole synthesis have been refined over more than a century and remain powerful tools for creating the indole nucleus. chegg.com

Fischer Indole Synthesis : Discovered in 1883, this reaction is one of the most widely used methods for indole synthesis. researchgate.netgoogle.com It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. chegg.comresearchgate.net For the target molecule, a plausible route would involve a (3-fluoro-4-halophenyl)hydrazine, which upon reaction with a suitable ketone and subsequent cyclization, would yield a 4-fluoro-5-haloindole. This intermediate is primed for subsequent cross-coupling with a (3,4,5-trichlorophenyl)metallic reagent. The reaction conditions often require elevated temperatures and strong Brønsted or Lewis acids. researchgate.netchemicalbook.com

Bischler Indole Synthesis : The Bischler (or Bischler-Möhlau) synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline, followed by an acid-catalyzed cyclization. fishersci.atchemicalbook.comorgsyn.org While versatile, this method is often limited by harsh reaction conditions. fishersci.atchemicalbook.com A potential pathway towards the target compound would necessitate a highly substituted 4-fluoro-5-(3,4,5-trichlorophenyl)aniline as the starting material, which presents its own synthetic challenges.

Leimgruber-Batcho Indole Synthesis : This method offers a high-yielding and milder alternative to the Fischer synthesis and is particularly effective for preparing indoles from o-nitrotoluenes. chemicalbook.comwalisongo.ac.id The process involves the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring. chemicalbook.com This strategy is highly adaptable for producing substituted indoles, as many functionalized o-nitrotoluenes are readily available or can be synthesized. chemicalbook.comwikipedia.org A strategic approach for the target molecule could start with 4-fluoro-5-bromo-2-nitrotoluene, which would be converted to the corresponding 4-fluoro-5-bromoindole.

| Method | Starting Materials | Key Transformation | Conditions | Advantages/Disadvantages |

| Fischer Synthesis | Phenylhydrazine, Aldehyde/Ketone | wikipedia.orgwikipedia.org-Sigmatropic rearrangement of hydrazone | Acidic (Brønsted or Lewis), Heat researchgate.net | Widely applicable; unsymmetrical ketones can yield regioisomers. chegg.comgoogle.com |

| Bischler Synthesis | Aniline, α-Haloketone | Acid-catalyzed cyclization of α-arylaminoketone | Strong Acid, Heat | Avoids hydrazine (B178648) precursors; harsh conditions limit scope. fishersci.atchemicalbook.com |

| Leimgruber-Batcho | o-Nitrotoluene, Formamide acetal | Reductive cyclization of an enamine | Mild reduction (e.g., Raney Ni, H₂) chemicalbook.com | High yields, mild conditions, readily available precursors. chemicalbook.com |

Modern Catalytic Approaches for Indole Ring Formation

Transition-metal catalysis has revolutionized indole synthesis, offering greater efficiency, milder conditions, and broader functional group tolerance compared to classical methods. nih.gov Palladium-based catalysts are particularly prominent in these transformations. nih.govprepchem.com

Modern strategies often involve intramolecular cyclization or annulation reactions. For instance, palladium-catalyzed methods can construct the indole ring from precursors like o-haloanilines and alkynes. guidechem.com A Sonogashira coupling of a 2-halo-4-fluoroaniline with a terminal alkyne, followed by a cyclization step, provides a direct route to the indole core. nih.gov Another powerful approach is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne. These methods are highly valued for their ability to accommodate a wide range of functional groups, making them suitable for the assembly of complex molecules. google.com

Regioselective Introduction of Fluorine at the 4-Position of the Indole Nucleus

Introducing a fluorine atom specifically at the C4 position of the indole ring is a significant synthetic challenge due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position. Therefore, direct fluorination requires specialized strategies, while alternative routes involve starting with pre-fluorinated precursors.

Deoxyfluorination Reactions

Deoxyfluorination provides a method to convert a hydroxyl group into a fluorine atom. ontosight.ai This strategy would depend on the successful synthesis of a 4-hydroxyindole (B18505) derivative. Phenols with electron-withdrawing groups can be converted to the corresponding aryl fluorides using modern deoxyfluorination reagents. ontosight.ai A potential route involves synthesizing 4-hydroxy-5-bromoindole, performing the cross-coupling reaction to install the 3,4,5-trichlorophenyl group, and finally, executing the deoxyfluorination of the C4-hydroxyl group. Reagents such as PyFluor or PhenoFluor have been developed for such transformations, which proceed via a one-step nucleophilic substitution. ontosight.ai

Electrophilic Fluorination Strategies for Indoles

Direct electrophilic fluorination of the indole ring is complicated by regioselectivity issues. The electron-rich nature of the pyrrole (B145914) ring directs electrophiles primarily to the C3 position. Reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are common sources of electrophilic fluorine. vaia.comuclm.es However, without modification of the substrate, these reagents typically yield 3-fluoro or 2,3-difluoroindoles. cymitquimica.comorganic-chemistry.org

To achieve C4 fluorination, modern C-H activation strategies have been developed. These methods often employ a directing group at another position on the indole ring to guide the catalyst to the desired C-H bond. For example, a palladium-catalyzed C-H functionalization at the C4 position has been demonstrated using a removable directing group at the C3 position. libretexts.org Another approach involves using a directing group on the indole nitrogen, coupled with a ruthenium catalyst, to achieve regioselective C4 functionalization under mild conditions. These advanced methods offer a promising, albeit complex, route to installing the fluorine atom at the challenging C4 position.

Synthesis of the 3,4,5-Trichlorophenyl Moiety

The 3,4,5-trichlorophenyl group must be prepared as a suitable building block for coupling to the indole core. This typically involves synthesizing an organometallic reagent, such as a boronic acid or a Grignard reagent, which can then participate in cross-coupling reactions.

A common precursor for these reagents is 1-bromo-3,4,5-trichlorobenzene. This compound can be synthesized from 3,4,5-trichloroaniline (B147634), which is commercially available. chemicalbook.comvaia.com The synthesis pathway involves:

Diazotization : 3,4,5-trichloroaniline is treated with a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid to form the corresponding diazonium salt. chemicalbook.comprepchem.com

Sandmeyer Reaction : The diazonium salt is then subjected to a Sandmeyer reaction, where a copper(I) bromide catalyst is used to replace the diazonium group with a bromine atom, yielding 1-bromo-3,4,5-trichlorobenzene. prepchem.com

Once 1-bromo-3,4,5-trichlorobenzene is obtained, it can be converted into the desired coupling partner:

Advanced Halogenation Techniques for Aromatic Systems

The introduction of multiple chlorine atoms onto a phenyl ring with specific regiochemistry, as required for the 3,4,5-trichlorophenyl group, demands sophisticated halogenation strategies. Traditional electrophilic aromatic substitution reactions often lack the required selectivity for producing polysubstituted patterns. Advanced techniques offer greater control over the reaction outcome.

One such advanced method involves the use of sulfuryl chloride (SO₂Cl₂) in the presence of organocatalysts. The reactivity of sulfuryl chloride can be fine-tuned by the choice of catalyst, allowing for selective chlorination of diverse aromatic compounds. acs.org For instance, the use of specific catalysts can direct the chlorination to particular positions on the aromatic ring, which is crucial for achieving the desired 3,4,5-trichloro substitution pattern. The regioselectivity of these reactions is influenced by both electronic and steric factors of the substrate and the nature of the catalytic species. tandfonline.comstudysmarter.co.uk

Furthermore, metal-catalyzed chlorination reactions offer another avenue for controlled halogenation. Catalysts based on copper and manganese have demonstrated high activity in the chlorination of aromatic compounds, with the product distribution being dependent on the specific catalyst used. researchgate.net These methods provide a powerful tool for the synthesis of polychlorinated aromatic building blocks.

Convergent Synthesis Approaches for Polychlorinated Phenyl Rings

A convergent synthesis strategy is often preferred for the construction of complex molecules as it allows for the independent synthesis of key fragments which are then combined in the later stages. For the 3,4,5-trichlorophenyl moiety, a convergent approach would involve the synthesis of a precursor molecule that can be efficiently converted to the final trichlorinated ring.

This can be achieved by starting with a di-substituted phenyl ring and introducing the third chlorine atom through a regioselective halogenation step as described previously. Alternatively, a building block approach can be employed where a molecule already containing the 3,4,5-trichloro substitution pattern is synthesized and then functionalized for subsequent coupling reactions. For example, 3,4,5-trichloroaniline can serve as a versatile starting material, which can be converted to other functional groups such as a diazonium salt for Sandmeyer-type reactions or a boronic acid for Suzuki-Miyaura coupling.

Methodologies for Coupling the 3,4,5-Trichlorophenyl Group at the 5-Position of 4-Fluoroindole (B1304775)

The crucial step in the synthesis of 4-Fluoro-5-(3,4,5-trichlorophenyl)indole is the formation of the C-C bond between the C-5 position of the 4-fluoroindole core and the 3,4,5-trichlorophenyl ring. Several powerful transition-metal-catalyzed cross-coupling reactions are well-suited for this transformation.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Heck) for C-C Bond Formation at Indole C-5

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is one of the most widely used methods for C-C bond formation. In the context of synthesizing the target molecule, this would involve the coupling of a 5-halo-4-fluoroindole (e.g., 5-bromo- or 5-iodo-4-fluoroindole) with 3,4,5-trichlorophenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. The choice of catalyst, base, and solvent can significantly impact the reaction yield and efficiency. nih.govrsc.orgscielo.org.mxresearchgate.net

| Coupling Reaction | Aryl Halide | Organometallic Reagent | Catalyst | Base | Typical Yield |

| Suzuki-Miyaura | 5-Bromo-4-fluoroindole | 3,4,5-Trichlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Good to Excellent |

| Negishi | 5-Iodo-4-fluoroindole | (3,4,5-Trichlorophenyl)zinc chloride | Pd(PPh₃)₄ | - | Good |

| Heck | 4-Fluoroindole | 1-Bromo-3,4,5-trichlorobenzene | Pd(OAc)₂ | Et₃N | Moderate to Good |

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. For the synthesis of this compound, this would entail the reaction of a 5-halo-4-fluoroindole with a (3,4,5-trichlorophenyl)zinc reagent. The Negishi coupling is known for its high functional group tolerance and can be particularly useful for complex substrates. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. While not a direct arylation of the indole C-5 position in the traditional sense of coupling two aryl groups, a Heck-type reaction could be envisioned with a suitably functionalized indole precursor. However, for the direct coupling of two aryl moieties, Suzuki-Miyaura and Negishi reactions are generally more straightforward. organic-chemistry.orgmdpi.comnih.govdiva-portal.orgnih.gov

Direct Arylation and Functionalization Protocols

An alternative and more atom-economical approach to C-C bond formation is the direct C-H arylation. This method avoids the pre-functionalization of the indole ring with a halogen or organometallic group. An effective strategy for the direct and site-selective arylation of indoles at the C-4 and C-5 positions has been established using a removable pivaloyl directing group at the C-3 position. nih.gov This transformation demonstrates good functional-group tolerance and could be a powerful tool for the synthesis of the target compound by reacting 3-pivaloyl-4-fluoroindole with a 3,4,5-trichlorophenyl halide in the presence of a suitable catalyst system. nih.gov

Derivatization Strategies for Analogues of this compound

The synthesis of analogues of the title compound can provide valuable structure-activity relationship data. A common site for derivatization is the indole nitrogen.

N-Substitution Reactions on the Indole Nitrogen

The nitrogen atom of the indole ring can be functionalized through various N-substitution reactions, including N-alkylation and N-arylation.

N-Alkylation: The indole nitrogen can be alkylated using a variety of alkylating agents, such as alkyl halides or alcohols, often in the presence of a base. Transition-metal-catalyzed methods, such as the borrowing-hydrogen methodology, offer an efficient route to N-alkylated indoles from alcohols. researchgate.net Copper-hydride catalyzed enantioselective alkylation provides a route to chiral N-alkylated indoles. nih.gov

Molecular Mechanisms and Biological Activities

Interactions with Specific Molecular Targets

Receptor Modulation (e.g., CFTR Potentiation for related chemotypes)

While direct studies on 4-Fluoro-5-(3,4,5-trichlorophenyl)indole's effect on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) are not extensively documented, the indole (B1671886) core is a key component in molecules designed to modulate this and other receptors. For instance, compounds featuring a pyrido[4,3-b]indole core have been identified as effective potentiators for certain mutated forms of CFTR, such as F508del and G551D. nih.gov These potentiators are crucial in cystic fibrosis therapy as they enhance the channel gating function of the CFTR protein located at the cell membrane, thereby improving chloride and bicarbonate ion transport. nih.gov

Furthermore, indole derivatives can modulate other receptors, such as the aryl hydrocarbon receptor (AhR). Activation of AhR by indole compounds has been shown to indirectly affect inflammation by influencing the local microbiota composition in mouse models of cystic fibrosis. dongguk.edu This highlights the broader potential of indole-based molecules to engage in receptor modulation beyond direct channel potentiation. The activity of these related chemotypes suggests that the this compound scaffold could be a candidate for exploring receptor modulation activities, although specific investigations are required.

Signaling Pathway Perturbations (e.g., EGFR, p53-MDM2)

The dysregulation of cellular signaling pathways is a hallmark of cancer. The p53 tumor suppressor protein and the Epidermal Growth Factor Receptor (EGFR) pathways are critical targets for therapeutic intervention.

p53-MDM2 Interaction:

The p53 protein acts as a crucial guardian of the genome, orchestrating DNA repair and eliminating severely damaged cells. mdpi.comresearchgate.net In many cancers where p53 is not mutated (p53 wild-type), its function is often suppressed by its negative regulator, Murine Double Minute 2 (MDM2). mdpi.comresearchgate.net Overexpression of MDM2 leads to the inactivation and degradation of p53, allowing cancer cells to proliferate unchecked. mdpi.com Therefore, inhibiting the p53-MDM2 interaction is a promising strategy to reactivate p53's tumor-suppressive functions. mdpi.com

Research has identified a panel of fluoro-substituted indole-based compounds that act as antagonists of the MDM2 protein. mdpi.comresearchgate.net These molecules bind to a hydrophobic pocket on MDM2, preventing it from binding to p53. mdpi.com This disruption liberates p53, leading to an increase in its cellular levels and the activation of its target genes, which can induce cell cycle arrest and apoptosis in cancer cells. mdpi.com The most active compounds from this fluoro-substituted indole series have shown inhibitory constants (Ki) in the micromolar range, demonstrating their potential as effective p53-MDM2 antagonists. mdpi.comresearchgate.net

EGFR Pathway:

The EGFR signaling pathway is another critical regulator of cell proliferation, and its aberrant activation is common in various cancers. While specific data on this compound is limited, other indole derivatives have shown the ability to perturb this pathway. For example, certain indole alkaloids have been observed to inhibit phosphorylated EGFR (p-EGFR) and downstream signaling proteins like p-MEK and p-ERK. researchgate.net This inhibition can lead to antiproliferative effects and the induction of apoptosis. researchgate.net

Evaluation of Anti-Invasive and Anti-Metastatic Potential in Vitro Models

Cancer cell invasion and metastasis are complex processes that are responsible for the majority of cancer-related mortality. The ability of a compound to inhibit these processes is a key indicator of its therapeutic potential. While specific studies detailing the anti-invasive and anti-metastatic properties of this compound are not widely available, the broader class of indole derivatives has shown significant promise in this area.

For example, natural indole derivatives like Indole-3-carbinol (I3C) have been shown to dramatically inhibit the migration of breast cancer cells in monolayer scratch assays. researchgate.net This anti-migratory effect is linked to the reduction of matrix metalloproteinase (MMP) activity, specifically MMP-2 and MMP-9, which are crucial enzymes for degrading the extracellular matrix during invasion. researchgate.net Furthermore, some indole-based benzenesulfonamides have demonstrated potent antimigratory activities against breast cancer cell lines. nih.govdongguk.edu A novel indole-based dihydroisoxazole (B8533529) derivative was also recently shown to inhibit the migration and invasiveness of leukemia cells. nih.gov These findings suggest that indole-containing scaffolds are a promising starting point for developing agents that can effectively target cancer cell motility and invasion.

Antimicrobial and Antifungal Activity Assessment

Halogenated indole derivatives are recognized for their significant antimicrobial and antifungal properties. The presence of fluorine and chlorine atoms on the indole ring can enhance the compound's lipophilicity and electronic properties, often leading to improved biological activity.

Spectrum of Antibacterial Efficacy

Indole derivatives, particularly those containing halogens, have demonstrated a broad spectrum of antibacterial activity. Studies on various halogenated indoles have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, chloroindoles and bromoindoles have exhibited potent activity against pathogenic marine bacteria like Vibrio parahaemolyticus. nih.gov The position of the halogen on the indole ring significantly influences the minimum inhibitory concentration (MIC), with some chloro- and bromo-substituted indoles showing MIC values as low as 50 µg/mL. nih.gov Hybrid molecules combining the indole scaffold with other heterocyclic rings, such as triazoles, have also shown promising antibacterial effects against strains like Staphylococcus aureus and Bacillus subtilis. scilit.com

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Chloroindole | Vibrio parahaemolyticus | 50 | nih.gov |

| 5-Chloroindole | Vibrio parahaemolyticus | 50 | nih.gov |

| Indole-Triazole Conjugate | Staphylococcus aureus | 6.25 - >500 | |

| Indole-Thiadiazole Conjugate | Escherichia coli | 12.5 - >500 | |

| Indole-Triazole Conjugate | Bacillus subtilis | 250 - 500 | scilit.com |

Antifungal Activity Profiles

The antifungal potential of indole derivatives is also well-documented, with halogenation often enhancing efficacy. Indole compounds conjugated with azole moieties (like triazoles and thiadiazoles) have shown excellent activity against various fungal pathogens, including Candida species. In some cases, halogenated indole derivatives were found to be significantly more effective than the standard antifungal drug fluconazole (B54011) against resistant strains like Candida krusei, with MIC values as low as 3.125 µg/mL. This suggests that such compounds could be valuable leads for developing new antifungal agents to combat drug-resistant infections.

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Halogenated Indole-Triazole | Candida krusei | 3.125 | |

| Indole-Triazole Conjugate | Candida albicans | 3.125 - >500 | |

| Indole-Thiadiazole Conjugate | Candida krusei | 3.125 | |

| Indole-1,2,4 Triazole Conjugate | Candida tropicalis | 2.0 | scilit.com |

| Indole-1,2,4 Triazole Conjugate | Candida albicans | 2.0 | scilit.com |

Elucidation of Mechanisms of Action Against Microorganisms

The antimicrobial effects of indole derivatives are mediated through various mechanisms. Halogenated indoles have been shown to exert a bactericidal effect by causing visible damage to the bacterial cell membrane. nih.gov Beyond direct membrane disruption, indole and its derivatives can act as signaling molecules that interfere with bacterial communication systems like quorum sensing. This interference can disrupt processes essential for virulence and survival, such as biofilm formation and the production of proteases.

Another key mechanism, particularly in drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), is the inhibition of efflux pumps. Indoles have been identified as inhibitors of the NorA efflux pump, which is responsible for expelling a wide range of antimicrobial agents from the bacterial cell. By blocking this pump, indole derivatives can restore the efficacy of conventional antibiotics. Furthermore, some indolocarbazole compounds are known to act by inhibiting DNA topoisomerases, enzymes vital for bacterial DNA replication. This multi-faceted activity makes halogenated indoles a highly versatile scaffold for the development of novel antimicrobial agents.

Preclinical Evaluation and Translational Prospects

In Vitro Efficacy and Potency Studies in Disease Models

No studies were identified that reported the in vitro efficacy and potency of 4-Fluoro-5-(3,4,5-trichlorophenyl)indole across comprehensive cancer cell line panels. Consequently, there is no available data on its activity spectrum against various cancer types or its effectiveness in drug-resistant cancer models.

There is no published research detailing the effects of this compound in primary cell-based assays. Such studies are crucial for understanding a compound's activity in cells freshly isolated from living tissue, which can be more representative of the in vivo environment than immortalized cell lines.

Information regarding the impact of this compound on cancer cell invasion and migration in organotypic assays is not available in the current body of scientific literature. These assays are important for evaluating the potential of a compound to inhibit metastasis.

In Vivo Efficacy Studies in Animal Models of Disease

No in vivo studies documenting the antitumor activity of this compound in either xenograft (human tumor cells in immunocompromised animals) or syngeneic (murine tumor cells in immunocompetent animals) models were found. Therefore, its efficacy in a living organism remains uncharacterized.

There is no available data on the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or the biodistribution of this compound in any preclinical species. These studies are essential for determining how a compound is processed by and distributed within a living organism.

Computational Chemistry and Molecular Modeling Investigations

Ligand-Based Drug Design Approaches

Ligand-based drug design methodologies are predicated on the analysis of a set of molecules that are known to interact with a specific biological target. By identifying the common structural and electronic features responsible for their activity, it is possible to develop a model that can predict the activity of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.goveurjchem.com For a series of analogs of 4-Fluoro-5-(3,4,5-trichlorophenyl)indole, a QSAR study would involve the calculation of various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A typical QSAR study on indole (B1671886) derivatives would involve the following steps:

Data Set Selection: A series of 5-phenylindole analogs with experimentally determined biological activities (e.g., IC50 values) against a specific target would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to generate a mathematical equation that relates the descriptors to the biological activity. eurjchem.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

The resulting QSAR model could be used to predict the biological activity of novel, unsynthesized 5-phenylindole derivatives, including variations of the substitution pattern on both the indole and phenyl rings of this compound.

Table 1: Illustrative QSAR Model for a Series of 5-Phenylindole Analogs

| Descriptor | Coefficient | Contribution to Activity |

| LogP | 0.45 | Positive (Increased hydrophobicity enhances activity) |

| Dipole Moment | -0.21 | Negative (Lower dipole moment is favorable) |

| Molecular Surface Area | 0.15 | Positive (Larger surface area may improve binding) |

| Sum of Halogen Atomic Masses | 0.33 | Positive (Heavier halogens may increase potency) |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful ligand-based approach that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. mdpi.comproceedings.sciencenih.gov

For this compound and its analogs, a pharmacophore model could be generated based on a set of active compounds. This model would represent a 3D map of the key interaction points. The indole nitrogen could act as a hydrogen bond donor, the aromatic rings of the indole and trichlorophenyl moieties represent hydrophobic and aromatic features, and the fluorine and chlorine atoms can participate in halogen bonding or other specific interactions.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, allows for the rapid identification of novel chemical scaffolds that possess the desired pharmacophoric features and are therefore likely to be active against the target of interest.

Structure-Based Drug Design Approaches

Structure-based drug design relies on the three-dimensional structure of the biological target, which is typically a protein or nucleic acid. This information allows for the design of ligands that can fit precisely into the binding site of the target and modulate its activity.

Molecular Docking Simulations for Target Binding Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comfrontiersin.orgopenmedicinalchemistryjournal.com For this compound, molecular docking simulations could be performed if the 3D structure of its biological target is known. The simulation would involve placing the molecule into the binding site of the target and evaluating different binding poses based on a scoring function that estimates the binding affinity.

A molecular docking study would provide valuable information about:

Binding Mode: The precise orientation of the ligand within the binding pocket.

Key Interactions: Identification of the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, pi-pi stacking, and halogen bonds.

Binding Affinity: A predicted binding energy that can be used to rank different ligands.

For instance, the indole ring of this compound might engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. The NH group of the indole could form a hydrogen bond with a hydrogen bond acceptor on the protein. The trichlorophenyl group could fit into a hydrophobic pocket, and the fluorine and chlorine atoms could form specific halogen bonds with electron-rich atoms like oxygen or sulfur.

Table 2: Hypothetical Key Interactions of this compound with a Putative Kinase Target

| Ligand Moiety | Interacting Residue | Interaction Type |

| Indole NH | Glu91 | Hydrogen Bond |

| Indole Ring | Phe168 | Pi-Pi Stacking |

| 4-Fluoro | Leu15 | Halogen Bond |

| 3,4,5-Trichlorophenyl | Val23, Leu145 | Hydrophobic Interaction |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the complex over time. frontiersin.org An MD simulation of the this compound-target complex would involve simulating the movements of all atoms in the system over a period of nanoseconds to microseconds.

MD simulations can be used to:

Assess Complex Stability: Determine if the ligand remains stably bound in the binding pocket or if it dissociates.

Analyze Conformational Changes: Observe any changes in the conformation of the protein or the ligand upon binding.

Calculate Binding Free Energies: Provide a more accurate estimation of the binding affinity by considering entropic and solvent effects.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure and properties of a molecule. researchgate.net For this compound, these calculations can be used to determine various properties that are crucial for its reactivity and interaction with biological targets.

Key electronic properties that can be calculated include:

Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for understanding the molecule's reactivity and its ability to participate in charge-transfer interactions.

Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution on the surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This can help in predicting sites for electrostatic interactions and hydrogen bonding.

Partial Atomic Charges: These calculations provide the charge on each atom in the molecule, which can be useful for understanding intermolecular interactions.

Quantum chemical calculations on halogenated indoles can also provide insights into the nature and strength of halogen bonding, an important non-covalent interaction involving halogen atoms. mdpi.comnih.gov

Table 3: Illustrative Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity |

| Dipole Moment | 3.5 D | Indicates a moderate polarity |

This table is for illustrative purposes and does not represent actual experimental data.

Information regarding "this compound" is currently unavailable.

Following a comprehensive search of available scientific literature and databases, specific computational and molecular modeling investigations for the chemical compound This compound could not be located.

The requested detailed analyses, including:

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Electrostatic Potential Surface Mapping and Mulliken Atomic Charge Analysis

Predictive Modeling for Absorption, Distribution, and Metabolism (ADM) Properties

appear to have not been published for this specific molecule. While computational studies on various other substituted indole derivatives and related heterocyclic compounds are prevalent in scientific research, the data necessary to construct a scientifically accurate article for "this compound" is not present in the public domain.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content at this time.

Future Directions and Research Gaps

Exploration of Novel and Sustainable Synthetic Pathways for 4-Fluoro-5-(3,4,5-trichlorophenyl)indole

The development of environmentally benign and efficient synthetic routes for complex molecules like this compound is a critical area of future research. Traditional methods for indole (B1671886) synthesis often rely on harsh reaction conditions and hazardous reagents. unica.it Modern synthetic chemistry is increasingly focused on green and sustainable practices. researchgate.net

Future synthetic strategies for this compound could leverage several innovative approaches. The Fischer indole synthesis, a cornerstone of indole chemistry, can be adapted to be more environmentally friendly. unica.itrsc.org For instance, mechanochemical Fischer indolisation offers a solvent-free procedure with a wide substrate scope. unica.itrsc.org The use of recyclable solid acid catalysts, such as zeolites and montmorillonite (B579905) clays, also presents a greener alternative to traditional acid catalysts. unica.it Furthermore, SO3H-functionalized ionic liquids have been successfully employed as catalysts for the one-pot Fischer indole synthesis in aqueous media, a significant step towards sustainable chemical production. rsc.org

Another promising avenue is the use of multicomponent reactions (MCRs), which can assemble the indole core in a highly efficient and atom-economical manner under mild conditions, often using ethanol (B145695) as a solvent and avoiding metal catalysts. rug.nlrsc.org Catalytic carbon-carbon bond formation reactions, such as Suzuki-Miyaura, Heck, and Negishi couplings, are powerful tools for creating the 5-phenylindole scaffold and can be optimized for sustainability. numberanalytics.comillinois.edu

The following table summarizes potential sustainable synthetic methodologies applicable to the synthesis of this compound:

| Synthetic Approach | Key Features | Potential Advantages for Synthesis of this compound |

| Mechanochemical Fischer Indolisation | Solvent-free, utilizes mechanical force to drive the reaction. | Reduces solvent waste, potentially applicable to solid reactants, and offers a versatile route to variously substituted indoles. unica.it |

| Microwave-Assisted Synthesis | Rapid heating, often solvent-free or with green solvents. | Shorter reaction times, improved yields, and reduced energy consumption. |

| Catalysis with Solid Acids | Heterogeneous and recyclable catalysts (e.g., zeolites, clays). | Ease of catalyst separation and reuse, minimizing waste. unica.it |

| Ionic Liquid Catalysis in Water | Use of non-volatile and often recyclable ionic liquids in an aqueous medium. | Avoids volatile organic solvents, and the catalyst can potentially be recycled. rsc.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants. | High atom economy, reduced number of synthetic steps, and milder reaction conditions. rug.nlrsc.org |

| Transition Metal-Catalyzed Cross-Coupling | E.g., Suzuki-Miyaura, Heck, and Negishi couplings for C-C bond formation. | Efficient formation of the 5-aryl indole bond with high selectivity. numberanalytics.com |

Development of Advanced Analogues with Enhanced Specificity and Potency

The this compound scaffold presents a promising starting point for the development of advanced analogues with improved pharmacological properties. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of such analogues. nih.govnih.gov The indole nucleus is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets. unica.it

Modifications to the this compound structure can be systematically explored to enhance its specificity and potency. For instance, substitutions at the N-1 position of the indole ring can significantly impact biological activity. nih.gov The introduction of different functional groups on the 3,4,5-trichlorophenyl ring could also modulate the compound's electronic and steric properties, potentially leading to improved interactions with its biological target. nih.gov Furthermore, the fluorine atom at the 4-position of the indole ring is a key feature that can influence the molecule's metabolic stability and binding affinity. The design of novel fluoro-analogues has been a successful strategy for other classes of bioactive compounds. mdpi.com

Many indole derivatives have shown promise as anticancer agents by targeting various proteins, including kinases. nih.govnih.govmdpi.com The SAR of 4-fluorophenyl-imidazole derivatives as kinase inhibitors has been investigated, revealing that modifications to the heterocyclic core and substituent positions can influence selectivity for targets like p38α MAPK, CK1δ, and JAK2. nih.gov Similar systematic modifications to the this compound scaffold could lead to the discovery of potent and selective inhibitors of other kinases implicated in disease.

The table below outlines potential structural modifications and their rationale for developing advanced analogues:

| Modification Site | Proposed Modification | Rationale for Potential Enhancement of Specificity and Potency |

| Indole N-1 Position | Alkylation, arylation, or introduction of other functional groups. | Can influence lipophilicity, metabolic stability, and interactions with the target protein. N-1 substitution has been shown to enhance the activity of other indole-based inhibitors. nih.gov |

| Indole C-2 and C-3 Positions | Introduction of small alkyl or aryl groups, or functional moieties. | Can provide additional binding interactions with the target protein and modulate the overall shape and electronic properties of the molecule. |

| Trichlorophenyl Ring | Variation of the number and position of chlorine atoms; replacement with other halogens or functional groups. | Halogen atoms can participate in halogen bonding and influence the compound's lipophilicity and metabolic profile. Altering the substitution pattern can fine-tune target selectivity. |

| 4-Fluoro Position | Replacement with other small electron-withdrawing or -donating groups. | The fluorine atom can impact pKa, conformation, and metabolic stability. Exploring other substituents could optimize these properties. |

Deeper Elucidation of Molecular Mechanisms through Integrated Multi-Omics Approaches

A comprehensive understanding of the molecular mechanisms of action of this compound is essential for its further development as a therapeutic agent. Integrated multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful platform for elucidating these mechanisms. mdpi.comembopress.orgnih.gov

Proteomics can be employed for target identification and validation. creative-proteomics.comnih.govnih.gov Techniques such as chemical proteomics and activity-based protein profiling (ABPP) can identify the direct protein targets of the compound within a complex biological system. scienceopen.comstanford.edu This would provide crucial insights into the specific pathways modulated by this compound.

Transcriptomics, through methods like RNA sequencing, can reveal changes in gene expression profiles in response to treatment with the compound. mdpi.com This can help to identify downstream signaling pathways that are affected and provide a broader picture of the cellular response. nih.gov For example, transcriptomic analysis of other indole analogues has shed light on their therapeutic effects on ulcerative colitis by revealing their impact on the NF-κB signaling pathway. mdpi.com

The integration of these different omics datasets can provide a holistic view of the compound's mechanism of action, from its primary molecular targets to its effects on cellular signaling and metabolism.

The following table details how different omics technologies can be applied to study this compound:

| Omics Technology | Information Provided | Potential Application to this compound |

| Proteomics | Identification of protein targets, post-translational modifications, and protein-protein interactions. | Uncover the direct molecular targets of the compound and understand how it modulates protein function and interaction networks. creative-proteomics.comnih.gov |

| Transcriptomics | Global analysis of gene expression changes. | Identify downstream signaling pathways affected by the compound and reveal the broader cellular response to treatment. mdpi.com |

| Metabolomics | Comprehensive analysis of small molecule metabolites. | Elucidate changes in metabolic pathways and understand the overall physiological effects of the compound. |

| Genomics | Analysis of genetic variations that may influence drug response. | Identify potential genetic biomarkers for sensitivity or resistance to the compound. |

Potential Applications of the this compound Scaffold in Emerging Therapeutic Areas

The unique structural features of the this compound scaffold suggest its potential for development in various therapeutic areas. The indole core is a common motif in a wide range of biologically active compounds, and the presence of multiple halogen atoms can confer unique pharmacological properties. nih.govjcchems.comnih.gov

Given that many indole derivatives exhibit anticancer properties, oncology is a primary area of interest. nih.govnih.govmdpi.comjcchems.comresearchgate.netresearchgate.net These compounds can act through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer. nih.govnih.govmdpi.com The 4-fluoro-5-arylindole scaffold could be explored for its potential as a kinase inhibitor in various cancers, including lung cancer, where other indole-based drugs have shown efficacy. nih.govencyclopedia.pub

Beyond oncology, the indole scaffold has been investigated for a multitude of other therapeutic applications. For example, indole derivatives have been developed as inhibitors of protein-protein interactions (PPIs), a challenging but increasingly important class of drug targets. nih.govnih.govplos.org The rigid structure of the this compound scaffold may be well-suited for disrupting specific PPIs involved in disease pathogenesis.

Furthermore, the exploration of this scaffold in neurodegenerative diseases could be a fruitful area of research. The structural similarity to other centrally active compounds suggests that with appropriate modifications, analogues could be designed to cross the blood-brain barrier and modulate targets relevant to diseases such as Alzheimer's or Parkinson's disease.

The table below summarizes potential therapeutic areas for the this compound scaffold:

| Therapeutic Area | Rationale and Potential Molecular Targets |

| Oncology | Many indole derivatives are potent anticancer agents. nih.govjcchems.comresearchgate.net The scaffold could be optimized to target protein kinases, tubulin polymerization, or other pathways involved in cancer progression. nih.govmdpi.com |

| Neurodegenerative Diseases | The indole scaffold is present in many neuroactive compounds. Analogues could be designed to target kinases or other proteins implicated in neurodegeneration. |

| Infectious Diseases | Indole derivatives have shown antibacterial and antiviral activities. The scaffold could be explored for its potential to inhibit microbial growth or viral replication. |

| Inflammatory Diseases | Some indole derivatives possess anti-inflammatory properties. The scaffold could be investigated for its ability to modulate inflammatory signaling pathways. |

| Inhibition of Protein-Protein Interactions (PPIs) | The rigid, functionalized scaffold may be suitable for disrupting specific PPIs that are difficult to target with traditional small molecules. nih.govnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.